HL-60 Cytotoxicity Differentiation
1,5,6-Trihydroxy-3-methoxyxanthone exhibits intermediate cytotoxic potency against HL-60 human promyelocytic leukemia cells relative to two co-isolated xanthone comparators. Its IC50 value of 28.9 μM is 8.3% lower (more potent) than 1,3,5,6-tetrahydroxyxanthone (31.5 μM) and 4.3% higher (less potent) than brasilixanthone B (27.7 μM) when evaluated in the same study under identical conditions [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 28.9 μM |
| Comparator Or Baseline | 1,3,5,6-Tetrahydroxyxanthone: 31.5 μM; Brasilixanthone B: 27.7 μM |
| Quantified Difference | 8.3% lower IC50 vs. tetrahydroxyxanthone; 4.3% higher IC50 vs. brasilixanthone B |
| Conditions | HL-60 human promyelocytic leukemia cells; viability assay; 72 h incubation; MTT assay |
Why This Matters
The specific 3-methoxy substitution in the target compound confers a cytotoxicity profile that is distinct from both the fully hydroxylated analog (tetrahydroxyxanthone) and the prenylated analog (brasilixanthone B), making it a unique tool for probing the contribution of methoxy vs. prenyl groups to xanthone cytotoxicity.
- [1] Li, W.; Sun, Y. N.; Yan, X. T.; Yang, S. Y.; Choi, C. W.; Hyun, J. W.; Kang, H. K.; Paek, K. Y.; Kim, Y. H. Isolation of Xanthones from Adventitious Roots of St. John's Wort (Hypericum perforatum L.) and Their Antioxidant and Cytotoxic Activities. Food Sci. Biotechnol. 2013, 22 (4), 945–949. View Source
